6-bromo-N-(2,4-dimethoxyphenyl)-4-phenylquinazolin-2-amine
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Overview
Description
6-bromo-N-(2,4-dimethoxyphenyl)-4-phenylquinazolin-2-amine is a complex organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a bromine atom, two methoxy groups, and a phenyl group, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 6-bromo-N-(2,4-dimethoxyphenyl)-4-phenylquinazolin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with formamide or its derivatives under acidic or basic conditions.
Substitution Reactions: The methoxy and phenyl groups can be introduced through nucleophilic substitution reactions using appropriate reagents and conditions.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using automated systems and large-scale reactors.
Chemical Reactions Analysis
6-bromo-N-(2,4-dimethoxyphenyl)-4-phenylquinazolin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially leading to the formation of amine derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-bromo-N-(2,4-dimethoxyphenyl)-4-phenylquinazolin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reference compound in spectroscopic studies.
Biology: Researchers study its interactions with biological macromolecules to understand its potential as a therapeutic agent.
Medicine: It is investigated for its potential pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: This compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-bromo-N-(2,4-dimethoxyphenyl)-4-phenylquinazolin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anti-cancer properties.
Comparison with Similar Compounds
6-bromo-N-(2,4-dimethoxyphenyl)-4-phenylquinazolin-2-amine can be compared with other quinazoline derivatives, such as:
4-phenylquinazoline: Lacks the bromine and methoxy groups, which may result in different biological activities.
6-chloro-N-(2,4-dimethoxyphenyl)-4-phenylquinazolin-2-amine: Similar structure but with a chlorine atom instead of bromine, potentially leading to different reactivity and biological effects.
N-(2,4-dimethoxyphenyl)-4-phenylquinazolin-2-amine: Lacks the halogen atom, which may affect its chemical and biological properties.
The presence of the bromine atom and methoxy groups in this compound contributes to its unique chemical reactivity and potential biological activities, distinguishing it from other similar compounds.
Properties
IUPAC Name |
6-bromo-N-(2,4-dimethoxyphenyl)-4-phenylquinazolin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrN3O2/c1-27-16-9-11-19(20(13-16)28-2)25-22-24-18-10-8-15(23)12-17(18)21(26-22)14-6-4-3-5-7-14/h3-13H,1-2H3,(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGGHTYWTPPRKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC2=NC3=C(C=C(C=C3)Br)C(=N2)C4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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